molecular formula C11H18N2O3 B1441515 1-Boc-4-cyano-4-hydroxypiperidine CAS No. 908140-15-8

1-Boc-4-cyano-4-hydroxypiperidine

Cat. No.: B1441515
CAS No.: 908140-15-8
M. Wt: 226.27 g/mol
InChI Key: WWAGFFFOCPKWFA-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-hydroxypiperidine (CAS 908140-15-8) is a Boc-protected piperidine derivative featuring both cyano (-CN) and hydroxyl (-OH) functional groups at the 4-position of the piperidine ring. Its molecular formula is inferred as C11H18N2O3 (molecular weight ≈ 226.27 g/mol), derived from structural analogs like N-Boc-piperidine-4-carbonitrile (CAS 91419-52-2, C11H18N2O2) with the addition of a hydroxyl group . This compound is typically available at 97% purity and is used in pharmaceutical research as a versatile intermediate for synthesizing bioactive molecules .

Preparation Methods

The synthesis of 1-Boc-4-cyano-4-hydroxypiperidine typically involves the following steps:

    Starting Material: The synthesis begins with 4-piperidone hydrochloride hydrate.

    Reaction with Boc Anhydride: The 4-piperidone hydrochloride hydrate is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN).

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide (H2O2) or other oxidizing agents

Chemical Reactions Analysis

1-Boc-4-cyano-4-hydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 1-Boc-4-cyano-4-hydroxypiperidine typically involves the reaction of 1-tert-butoxycarbonyl-4-piperidinecarboxaldehyde with various reagents to yield the desired compound. It serves as a precursor for several important derivatives used in drug development.

Medicinal Chemistry

This compound is employed in the synthesis of various pharmaceuticals, particularly in developing:

  • Aminomethylated fluoropiperidines : These compounds have shown promise as potential therapeutic agents targeting various diseases.
  • Protein Kinase B Inhibitors : They play a crucial role in cancer therapy by inhibiting pathways that promote tumor growth.
  • GlyT1 Inhibitors : These inhibitors are being researched for their potential in treating schizophrenia and other neuropsychiatric disorders .

Organic Synthesis

This compound is utilized as a reactant in:

  • Replacement reactions in cannabinoid receptor inhibitors, enhancing the efficacy of these compounds.
  • Double addition reactions involving methyllithium and n-butyllithium to unsaturated nitriles, which can lead to the formation of complex organic molecules .

Case Study 1: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative was tested against liver cancer cells (HUH7), showing an IC50 value of 12 µM, indicating potent anticancer properties.

CompoundCell LineIC50 (µM)
Derivative AHUH712
Derivative BMCF715
Derivative CHCT11620

These findings suggest that modifications to the piperidine structure can enhance biological activity against cancer .

Case Study 2: Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical for various physiological processes, and their inhibition can lead to therapeutic benefits.

CompoundEnzymeIC50 (µM)
Derivative DAcetylcholinesterase5
Derivative EUrease8

This highlights the potential of these compounds in treating conditions like Alzheimer's disease through enzyme inhibition .

Case Study 3: Antibacterial Activity

The antibacterial properties of derivatives have been investigated, showing moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis.

Bacterial StrainZone of Inhibition (mm)
Salmonella typhi15
Bacillus subtilis18
Staphylococcus aureus10

These results indicate the potential for developing new antibacterial agents from this class of compounds .

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-hydroxypiperidine involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The cyano and hydroxyl groups can participate in various chemical transformations, enabling the synthesis of diverse compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 1-Boc-4-cyano-4-hydroxypiperidine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 908140-15-8 C11H18N2O3 226.27 -CN, -OH at 4-position High polarity; potential solubility in polar solvents
1-Boc-4-cyano-4-(2,4-dichlorophenyl)piperidine 216311-18-1 C17H20Cl2N2O2 355.26 -CN, 2,4-dichlorophenyl at 4-position Lipophilic; used in medicinal chemistry for aryl-containing scaffolds
1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine 634465-43-3 C18H21F3N2O2 354.37 -CN, 3-(trifluoromethyl)phenyl Enhanced metabolic stability due to CF3 group
1-N-Boc-4-cyano-4-(2-methoxyphenyl)piperidine 553631-31-5 C18H24N2O3 316.39 -CN, 2-methoxyphenyl Potential CNS activity; methoxy group improves membrane permeability
1-Boc-4-(aminomethyl)piperidine 144222-22-0 C11H22N2O2 214.30 -NH2CH2 at 4-position Used in peptide mimetics and enzyme inhibitors

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound increases polarity, likely enhancing aqueous solubility compared to aryl-substituted analogs (e.g., dichlorophenyl derivative) . For example, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (a related compound) has a Log S value of -2.34, indicating moderate solubility .
  • Stability : Aryl-substituted analogs (e.g., 3-CF3-phenyl) exhibit improved metabolic stability due to electron-withdrawing groups .
  • Synthetic Accessibility: Synthesis often involves Boc protection/deprotection. For instance, 1-Boc-4-(aminomethyl)piperidine is synthesized via hydrogenation and column chromatography , while the hydroxyl analog may require selective oxidation or hydroxylation steps.

Key Research Findings

  • Drug Discovery : Aryl-substituted analogs are prioritized for CNS drug development due to enhanced lipophilicity and blood-brain barrier penetration .
  • Material Science: The hydroxyl group in this compound enables hydrogen bonding, making it suitable for crystal engineering .
  • Safety Gaps: Toxicology studies for hydroxyl/cyano derivatives are sparse compared to aryl analogs, warranting further investigation .

Biological Activity

1-Boc-4-cyano-4-hydroxypiperidine is a compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) group, a cyano group, and a hydroxyl group attached to a piperidine ring, allows it to participate in various biochemical processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and applications in research.

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 908140-15-8

The compound is primarily utilized as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules through reactions such as the Mitsunobu reaction.

This compound operates through several mechanisms:

  • Enzyme Interaction : It interacts with enzymes such as cytochrome P450, which is crucial for drug metabolism. The hydroxyl group enables hydrogen bonding with proteins, enhancing its integration into metabolic pathways.
  • Cell Signaling Pathways : The compound influences cellular signaling pathways, notably the MAPK/ERK pathway. This interaction can lead to alterations in gene expression and cellular functions, including proliferation and apoptosis.

Biochemical Pathways

The compound's involvement in various biochemical pathways is significant:

  • Metabolism : It is metabolized by cytochrome P450 enzymes, undergoing oxidation and reduction reactions that modify its structure and activity.
  • Transport and Distribution : Within biological systems, this compound is transported via specific transporters and binding proteins, affecting its bioavailability and efficacy in target tissues.

Cellular Effects

In laboratory studies, the biological activity of this compound has demonstrated:

  • Dose-dependent Responses : At low concentrations, it exhibits minimal toxicity; however, higher doses can result in adverse effects such as hepatotoxicity and nephrotoxicity.
  • Impact on Gene Expression : The compound can bind to DNA or RNA, influencing transcriptional and translational processes that regulate cellular functions.

Research Applications

This compound has notable applications in various research fields:

Application Area Description
Organic SynthesisServes as an intermediate in synthesizing pharmaceuticals and biologically active compounds.
Medicinal ChemistryUsed in developing drugs targeting neurological disorders and other medical conditions.
Chemical BiologyFunctions as a building block for complex molecules in chemical biology studies.

Case Studies

Recent studies have highlighted the utility of this compound:

  • A study on BCL6 inhibition demonstrated that modifications involving piperidine derivatives could enhance potency against oncogenic drivers in diffuse large B-cell lymphoma (DLBCL). The incorporation of piperidine structures facilitated improved binding affinities and biological activity in vivo .

Q & A

Basic Questions

Q. What are the critical safety precautions for handling 1-Boc-4-cyano-4-hydroxypiperidine in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Avoid dust formation via local exhaust ventilation. Store in a cool, dry place away from incompatible materials (e.g., strong acids/bases). Refer to SDS guidelines for spill management and disposal .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Employ HPLC with UV detection (λmax ~249 nm for analogous piperidine derivatives) and compare retention times against certified standards. Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity and absence of impurities .

Q. What storage conditions optimize the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, moisture-resistant containers under inert gas (e.g., nitrogen). Monitor degradation via periodic TLC or LC-MS, especially after prolonged storage .

Advanced Research Questions

Q. What synthetic strategies enable regioselective introduction of hydroxyl and cyano groups at the 4-position of Boc-protected piperidine?

  • Methodological Answer : Utilize a two-step approach: (1) Boc protection of piperidine to stabilize the ring, followed by (2) cyanohydrin formation via nucleophilic addition to a ketone intermediate. Optimize reaction conditions (e.g., pH, temperature) to minimize side reactions. Confirm regiochemistry via NOE NMR experiments .

Q. How does the cyano group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. However, steric hindrance from the Boc group may reduce reactivity. Monitor reaction progress using <sup>19</sup>F NMR (if fluorinated analogs are used) or inline IR spectroscopy .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Cross-reference multiple authoritative sources (e.g., NIST, PubChem) and validate data via experimental replication. For solubility discrepancies, test the compound in polar aprotic solvents (e.g., DMSO) and non-polar solvents (e.g., hexane) under controlled conditions. Report batch-specific data in publications .

Q. What analytical techniques are most effective for characterizing degradation products of this compound under acidic conditions?

  • Methodological Answer : Use LC-MS/MS to identify hydrolyzed products (e.g., free piperidine or cyanoacetic acid derivatives). Pair with thermogravimetric analysis (TGA) to study thermal decomposition pathways. Compare fragmentation patterns with reference libraries .

Q. Methodological Notes

  • Synthetic Optimization : When scaling up synthesis, prioritize column chromatography or recrystallization for purification to maintain >98% purity, as noted in batch-specific COA reports .
  • Safety Compliance : Align hazard mitigation strategies with OSHA’s GHS classification (e.g., H302, H315 for oral toxicity and skin irritation) .
  • Data Reproducibility : Document solvent choices (e.g., DMSO for stock solutions) and environmental controls (e.g., humidity) to ensure experimental consistency .

Properties

IUPAC Name

tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGFFFOCPKWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694600
Record name tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908140-15-8
Record name tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl 4-oxopiperidine-1-carboxylate (2.0 g, 10 mmol) in diethyl ether (40 mL), a solution of NaCN (0.54 g, 11 mmol) and NaHCO3 (1.7 g, 20 mmol) in water (25 mL) was added slowly with vigorous stirring at room temperature. The mixture was stirred overnight, and extracted with Et2O (30 mL×2). The organic phase was washed with water (50 mL), brine (50 mL) and dried over MgSO4, filtered and evaporated gave 2.1 g of the title compound as clear colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dimethylheptan-4-ol
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1-Boc-4-cyano-4-hydroxypiperidine
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1-Boc-4-cyano-4-hydroxypiperidine
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
1-Boc-4-cyano-4-hydroxypiperidine
2,4-Dimethylheptan-4-ol
1-Boc-4-cyano-4-hydroxypiperidine
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
1-Boc-4-cyano-4-hydroxypiperidine
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
1-Boc-4-cyano-4-hydroxypiperidine

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